molecular formula C20H21F3N2O2 B5388393 (1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide

(1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide

Cat. No.: B5388393
M. Wt: 378.4 g/mol
InChI Key: SGUBTRIUYMZCPM-SUMWQHHRSA-N
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Description

(1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide is a complex organic compound with a cyclopropane core It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, using appropriate alkyl halides.

    Attachment of the Phenoxy and Pyridinyl Groups: The phenoxy and pyridinyl groups are introduced through nucleophilic substitution reactions, using suitable phenols and pyridines.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, as well as process intensification techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under

Properties

IUPAC Name

(1R,2S)-2-propyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-2-5-13-10-17(13)18(26)25-12-14-6-4-9-24-19(14)27-16-8-3-7-15(11-16)20(21,22)23/h3-4,6-9,11,13,17H,2,5,10,12H2,1H3,(H,25,26)/t13-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUBTRIUYMZCPM-SUMWQHHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C[C@H]1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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